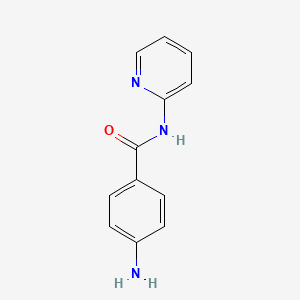

2-(p-Aminobenzamido)pyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 400958. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-amino-N-pyridin-2-ylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O/c13-10-6-4-9(5-7-10)12(16)15-11-3-1-2-8-14-11/h1-8H,13H2,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBYNWLIJDNPFRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NC(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

36844-88-9 (di-hydrochloride) | |

| Record name | 4-Aminobenzamidopyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007467427 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30225648 | |

| Record name | 4-Aminobenzamidopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30225648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7467-42-7 | |

| Record name | 4-Aminobenzamidopyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007467427 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(p-Aminobenzamido)pyridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400958 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Aminobenzamidopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30225648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7467-42-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Amino-N-(pyridin-2-yl)benzamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E658SX85WV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis and Characterization of 2-(p-aminobenzamido)pyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(p-aminobenzamido)pyridine, with the IUPAC name N-(pyridin-2-yl)-4-aminobenzamide. This compound is of interest in medicinal chemistry and drug development due to its structural motifs, which are common in biologically active molecules. This document outlines a reliable synthetic protocol, detailed experimental procedures, and a thorough characterization profile. All quantitative data are summarized in structured tables, and key processes are visualized using diagrams to facilitate understanding and replication.

Synthesis of this compound

A practical and widely applicable method for the synthesis of this compound involves a two-step process. The first step is the acylation of 2-aminopyridine with 4-nitrobenzoyl chloride to form the intermediate, N-(pyridin-2-yl)-4-nitrobenzamide. The subsequent step is the reduction of the nitro group to an amine using a suitable reducing agent, such as tin(II) chloride or catalytic hydrogenation, to yield the final product.

Caption: Synthetic workflow for this compound.

Experimental Protocols

Synthesis of N-(pyridin-2-yl)-4-nitrobenzamide (Intermediate)

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 2-aminopyridine (1.0 eq.) in anhydrous dichloromethane (DCM). Add pyridine (1.2 eq.) to the solution, which acts as a base to neutralize the HCl byproduct.

-

Addition of Acylating Agent: Cool the mixture to 0 °C in an ice bath. Dissolve 4-nitrobenzoyl chloride (1.1 eq.) in anhydrous DCM and add it dropwise to the stirred solution of 2-aminopyridine over 20-30 minutes.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, wash the reaction mixture sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield N-(pyridin-2-yl)-4-nitrobenzamide as a solid.

Synthesis of this compound (Final Product)

-

Reaction Setup: In a round-bottom flask, suspend the synthesized N-(pyridin-2-yl)-4-nitrobenzamide (1.0 eq.) in ethanol.

-

Addition of Reducing Agent: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq.) to the suspension.

-

Reaction: Heat the reaction mixture to reflux and maintain this temperature for 3-4 hours, or until TLC indicates the complete consumption of the starting material.

-

Work-up: Cool the reaction mixture to room temperature and carefully add a saturated solution of sodium bicarbonate to neutralize the acid and precipitate the tin salts.

-

Extraction: Extract the product into ethyl acetate. Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Characterization

The structure and purity of the synthesized this compound can be confirmed by various spectroscopic methods and physical property measurements.

Physical Properties

| Property | Observed Value |

| Appearance | Off-white to pale yellow solid |

| Melting Point | Not available; expected to be a crystalline solid with a defined melting point. |

| Solubility | Soluble in polar organic solvents like DMSO and methanol. |

Spectroscopic Data

The following tables summarize the predicted chemical shifts (δ) in ppm for the hydrogen and carbon atoms of this compound.

Table 1: Predicted ¹H NMR Data (in DMSO-d₆)

| Proton Label | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Hₐ | ~10.2-10.4 | Singlet | - |

| H₁ | ~8.3-8.4 | Doublet | ~4.5-5.0 |

| H₂ | ~7.8-7.9 | Triplet of d | ~7.5-8.0, ~1.8 |

| H₃ | ~7.1-7.2 | Doublet | ~8.0-8.5 |

| H₄ | ~7.0-7.1 | Triplet | ~6.5-7.0 |

| H₅ | ~7.7-7.8 | Doublet | ~8.5-9.0 |

| H₆ | ~6.6-6.7 | Doublet | ~8.5-9.0 |

| H₇ | ~5.8-6.0 | Singlet | - |

Table 2: Predicted ¹³C NMR Data (in DMSO-d₆)

| Carbon Label | Chemical Shift (δ, ppm) |

| C₁ | ~152-153 |

| C₂ | ~138-139 |

| C₃ | ~114-115 |

| C₄ | ~119-120 |

| C₅ | ~148-149 |

| C₆ | ~165-166 |

| C₇ | ~122-123 |

| C₈ | ~130-131 |

| C₉ | ~113-114 |

| C₁₀ | ~152-153 |

Caption: Structure of this compound with proton labels.

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Table 3: Key FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

| 3450 - 3300 | N-H Stretch (asymmetric & symmetric) | Primary Amine |

| 3300 - 3250 | N-H Stretch | Secondary Amide |

| 1660 - 1680 | C=O Stretch (Amide I) | Amide |

| 1600 - 1580 | N-H Bend | Amine |

| 1540 - 1560 | N-H Bend (Amide II) | Amide |

| 1500 - 1400 | C=C Aromatic Ring Stretch | Aromatic Rings |

| 1300 - 1200 | C-N Stretch | Amine, Amide |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Table 4: Mass Spectrometry Data

| Parameter | Value |

| Molecular Formula | C₁₂H₁₁N₃O |

| Molecular Weight | 213.24 g/mol |

| Expected [M+H]⁺ (m/z) | 214.0975 |

| Major Fragments (m/z) | 120 (p-aminobenzoyl cation), 94 (2-aminopyridine cation) |

Conclusion

This technical guide provides a detailed and practical framework for the synthesis and characterization of this compound. The outlined two-step synthetic protocol is robust and relies on well-established chemical transformations. The comprehensive characterization data, including predicted NMR, IR, and MS values, serves as a valuable reference for researchers in the fields of medicinal chemistry, organic synthesis, and drug development to confirm the successful synthesis and purity of this compound.

An In-depth Technical Guide to 2-(p-aminobenzamido)pyridine: Chemical Properties, Structure, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 2-(p-aminobenzamido)pyridine, a molecule of interest in medicinal chemistry and drug development. This document includes detailed experimental protocols, tabulated quantitative data, and visualizations to support research and development efforts.

Chemical Identity and Properties

This compound, also known by its IUPAC name N-(pyridin-2-yl)-4-aminobenzamide , is an organic compound that incorporates a pyridine ring linked to a p-aminobenzamide moiety through an amide bond. This structure is of interest due to the pharmacological relevance of both the aminopyridine and aminobenzamide scaffolds.

Table 1: Core Chemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | N-(pyridin-2-yl)-4-aminobenzamide | - |

| CAS Number | 7467-42-7 | - |

| Molecular Formula | C₁₂H₁₁N₃O | - |

| Molecular Weight | 213.24 g/mol | - |

| Appearance | Typically a solid | General knowledge |

| Melting Point | Data not consistently available | - |

| Boiling Point | Data not available | - |

| Solubility | Soluble in polar organic solvents like DMSO and DMF. | General knowledge |

| pKa | Data not available | - |

Molecular Structure

The structure of this compound consists of a central amide linkage connecting a pyridine ring at the 2-position and a benzene ring at the 4-position of the benzoyl group. The primary amino group is attached to the para-position of the benzene ring.

Figure 1: Chemical Structure of this compound

Caption: Structure of N-(pyridin-2-yl)-4-aminobenzamide.

Synthesis of this compound

A common and reliable method for the synthesis of this compound involves a two-step process starting from 4-nitrobenzoyl chloride and 2-aminopyridine, followed by the reduction of the nitro group.

Detailed Experimental Protocol

Step 1: Synthesis of N-(pyridin-2-yl)-4-nitrobenzamide

-

Materials: 4-nitrobenzoyl chloride, 2-aminopyridine, pyridine (anhydrous), and dichloromethane (DCM, anhydrous).

-

Procedure: a. In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 2-aminopyridine (1.0 eq.) in anhydrous DCM. b. Add anhydrous pyridine (1.2 eq.) to the solution and cool the mixture to 0 °C in an ice bath. c. Slowly add a solution of 4-nitrobenzoyl chloride (1.05 eq.) in anhydrous DCM to the cooled reaction mixture. d. Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 4-6 hours. e. Monitor the reaction progress by thin-layer chromatography (TLC). f. Upon completion, quench the reaction with water and separate the organic layer. g. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. h. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. i. Purify the crude product by recrystallization or column chromatography to yield N-(pyridin-2-yl)-4-nitrobenzamide.

Step 2: Synthesis of N-(pyridin-2-yl)-4-aminobenzamide

-

Materials: N-(pyridin-2-yl)-4-nitrobenzamide, tin(II) chloride dihydrate (SnCl₂·2H₂O), and ethanol.

-

Procedure: a. In a round-bottom flask, dissolve N-(pyridin-2-yl)-4-nitrobenzamide (1.0 eq.) in ethanol. b. Add SnCl₂·2H₂O (4-5 eq.) to the solution. c. Heat the mixture to reflux (approximately 78 °C) and maintain for 2-4 hours, monitoring the reaction by TLC. d. After completion, cool the reaction mixture to room temperature and carefully add a saturated solution of NaHCO₃ to neutralize the acid and precipitate the tin salts. e. Filter the mixture through a pad of celite to remove the inorganic salts. f. Extract the filtrate with ethyl acetate. g. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. h. Purify the resulting solid by recrystallization or column chromatography to obtain the final product, N-(pyridin-2-yl)-4-aminobenzamide.

Experimental Workflow

Caption: Synthesis workflow for N-(pyridin-2-yl)-4-aminobenzamide.

Spectroscopic Characterization

The structure of this compound can be confirmed through various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

| Technique | Key Signals and Assignments |

| ¹H NMR | δ ~10.2 (s, 1H, -NH-CO-), δ 8.2-7.0 (m, 4H, pyridinyl protons), δ 7.7 (d, 2H, Ar-H ortho to CO), δ 6.6 (d, 2H, Ar-H ortho to NH₂), δ ~4.0 (br s, 2H, -NH₂) |

| ¹³C NMR | δ ~165 (C=O), δ ~152 (C-NH₂), δ ~148, ~138, ~114, ~113 (pyridinyl carbons), δ ~129, ~127, ~113 (benzoyl carbons) |

| IR (cm⁻¹) | ~3450-3300 (N-H stretch, amine), ~3200 (N-H stretch, amide), ~1650 (C=O stretch, amide I), ~1590 (N-H bend, amide II), ~1600-1450 (C=C stretch, aromatic) |

| MS (ESI) | m/z: [M+H]⁺ at ~214.1 |

Experimental Protocols for Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz). For ¹H NMR, typical parameters include a 30° pulse, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. For ¹³C NMR, a proton-decoupled sequence is used with a larger number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Sample Preparation: For solid samples, Attenuated Total Reflectance (ATR) is a convenient method. Place a small amount of the powdered sample directly onto the ATR crystal.

-

Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal should be acquired first.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

-

-

Mass Spectrometry (MS):

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a suitable solvent system, such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.

-

Data Acquisition: Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography system. Use Electrospray Ionization (ESI) in the positive ion mode.

-

Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺) to confirm the molecular weight of the compound.

-

Potential Biological Activity and Signaling Pathways

While specific and extensive biological data for this compound is limited in publicly accessible literature, its structural motifs suggest potential activities.

-

Anticancer Potential: Benzamide derivatives are known to exhibit anticancer properties through various mechanisms, including the inhibition of enzymes like histone deacetylases (HDACs) or poly(ADP-ribose) polymerase (PARP). Pyridine-containing compounds have also shown a wide range of anticancer activities. Therefore, this compound could be a candidate for screening in various cancer cell lines.

-

Enzyme Inhibition: The aminobenzamide structure is a known pharmacophore that can interact with the active sites of various enzymes. For example, some aminobenzamide derivatives have been investigated as inhibitors of enzymes like dipeptidyl peptidase-IV (DPP-IV).

Further research is required to elucidate the specific biological targets and signaling pathways modulated by this compound. A logical starting point for investigation would be screening against panels of kinases, proteases, and other enzymes relevant to disease pathways.

Logical Workflow for Biological Activity Screening

Caption: Workflow for investigating the biological activity.

This guide provides a foundational understanding of this compound for researchers in the chemical and pharmaceutical sciences. Further experimental investigation is encouraged to fully characterize this compound and explore its potential applications.

An In-depth Technical Guide on 4-amino-N-(pyridin-2-yl)benzamide

Disclaimer: Scientific literature and specific experimental data for 4-amino-N-(pyridin-2-yl)benzamide are limited. This guide provides a technical overview based on established chemical principles, plausible synthetic routes derived from related compounds, and potential biological activities inferred from its structural motifs.

Introduction

4-amino-N-(pyridin-2-yl)benzamide is a chemical compound featuring a benzamide core structure. This molecule is characterized by an aminobenzoyl group linked via an amide bond to a 2-aminopyridine moiety. Its structural components are of significant interest in medicinal chemistry. The aminobenzamide scaffold is a known zinc-binding group, and pyridine rings are common "capping groups" in pharmacologically active molecules, notably in the class of histone deacetylase (HDAC) inhibitors.[1][2][3] This guide outlines the compound's properties, a proposed synthetic pathway, and its potential mechanism of action as an HDAC inhibitor.

Physicochemical Properties

Specific experimentally determined data for 4-amino-N-(pyridin-2-yl)benzamide are not widely reported. The following table summarizes its basic calculated properties.

| Property | Value | Data Type |

| IUPAC Name | 4-amino-N-(pyridin-2-yl)benzamide | - |

| Molecular Formula | C₁₂H₁₁N₃O | Calculated |

| Molecular Weight | 213.24 g/mol | Calculated |

| Appearance | Predicted to be a solid | Inferred |

| Melting Point | Not reported | Experimental |

| Solubility | Predicted to be sparingly soluble in water; soluble in organic solvents like DMSO and DMF. | Inferred |

| Hydrogen Bond Donors | 2 | Calculated |

| Hydrogen Bond Acceptors | 3 | Calculated |

Proposed Synthesis and Experimental Protocols

Diagram of Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of 4-amino-N-(pyridin-2-yl)benzamide.

Detailed Experimental Protocols (Proposed)

Step 1: Synthesis of N-(pyridin-2-yl)-4-nitrobenzamide (Intermediate)

This step involves the nucleophilic acyl substitution between 4-nitrobenzoyl chloride and 2-aminopyridine.[6][7]

-

Materials:

-

2-Aminopyridine (1.0 eq)

-

4-Nitrobenzoyl chloride (1.05 eq)

-

Anhydrous pyridine or triethylamine (1.5 eq)

-

Anhydrous dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 2-aminopyridine (1.0 eq) and pyridine (1.5 eq) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, dissolve 4-nitrobenzoyl chloride (1.05 eq) in anhydrous DCM.

-

Add the acyl chloride solution dropwise to the cooled amine solution over 15-20 minutes with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization (e.g., from ethanol) to obtain N-(pyridin-2-yl)-4-nitrobenzamide.

-

Step 2: Synthesis of 4-amino-N-(pyridin-2-yl)benzamide (Final Product)

This step involves the reduction of the aromatic nitro group to a primary amine. Common reagents for this transformation include tin(II) chloride or catalytic hydrogenation.[8][9]

-

Materials:

-

N-(pyridin-2-yl)-4-nitrobenzamide (1.0 eq)

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 eq)

-

Ethanol (EtOH) or Ethyl Acetate

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Celite

-

-

Procedure:

-

Suspend N-(pyridin-2-yl)-4-nitrobenzamide (1.0 eq) in ethanol in a round-bottom flask.

-

Add SnCl₂·2H₂O (4.0 eq) portion-wise to the suspension.

-

Heat the mixture to reflux (approx. 70-80 °C) and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.[4]

-

Cool the reaction mixture to room temperature and carefully neutralize by adding saturated NaHCO₃ solution until the pH is ~7-8.

-

Filter the resulting precipitate through a pad of celite to remove tin salts, washing the pad with ethyl acetate.

-

Transfer the filtrate to a separatory funnel, separate the organic layer, and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure.

-

Purify the final product by column chromatography on silica gel or recrystallization to yield 4-amino-N-(pyridin-2-yl)benzamide.

-

Potential Biological Activity and Mechanism of Action

While direct biological data for 4-amino-N-(pyridin-2-yl)benzamide is scarce, its structure is highly analogous to known Class I histone deacetylase (HDAC) inhibitors.[3][10]

-

Zinc-Binding Group (ZBG): The ortho-aminobenzamide moiety is a well-established pharmacophore that acts as a zinc-binding group, chelating the Zn²⁺ ion in the active site of HDAC enzymes.[1][3]

-

Capping Group: The pyridine ring can function as a "capping group," which interacts with residues at the rim of the HDAC active site tunnel.[1]

Inhibition of HDACs leads to an increase in histone acetylation, which relaxes chromatin structure and alters gene expression. This can result in the reactivation of tumor suppressor genes and the induction of cell cycle arrest, differentiation, and apoptosis in cancer cells.[11][12]

Potential Signaling Pathway: HDAC Inhibition

HDAC inhibitors exert their effects by preventing the deacetylation of both histone and non-histone proteins. This leads to the accumulation of acetylated proteins, which in turn modulates multiple downstream cellular pathways.

-

Histone Hyperacetylation: Increased acetylation of histone tails (e.g., on lysine residues) neutralizes their positive charge, weakening their interaction with negatively charged DNA. This leads to a more open chromatin structure (euchromatin), allowing transcription factors to access DNA and activate the expression of genes, such as the cell cycle inhibitor p21.[11][13]

-

Non-Histone Protein Regulation: HDACs also deacetylate numerous non-histone proteins, including the tumor suppressor p53. Inhibition of HDACs can lead to the hyperacetylation and stabilization of p53, enhancing its transcriptional activity and promoting apoptosis.[11][14]

Diagram of Potential HDAC Inhibition Pathway

Caption: Potential mechanism of action via HDAC inhibition.

Quantitative Data Summary

As specific experimental studies on this compound are not widely published, a summary of quantitative biological activity (e.g., IC₅₀ values) is not available at this time. Further research is required to determine its potency and selectivity against specific HDAC isoforms and its efficacy in cellular and in vivo models.

Conclusion

4-amino-N-(pyridin-2-yl)benzamide is a molecule of significant interest due to its structural similarity to known HDAC inhibitors. While direct experimental data is limited, this guide provides a robust framework for its potential synthesis and biological mechanism of action based on established chemical and pharmacological principles. The proposed synthetic route is feasible and relies on common organic transformations. The hypothesized activity as an HDAC inhibitor positions this compound as a candidate for further investigation in cancer research and other fields where HDACs are a therapeutic target. Experimental validation of its synthesis, physicochemical properties, and biological activity is necessary to fully elucidate its potential.

References

- 1. researchgate.net [researchgate.net]

- 2. N-(2-Aminophenyl)-benzamide Inhibitors of Class I HDAC Enzymes with Antiproliferative and Antifibrotic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. growingscience.com [growingscience.com]

- 8. researchgate.net [researchgate.net]

- 9. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 10. Mechanism of Action of 2-Aminobenzamide HDAC Inhibitors in Reversing Gene Silencing in Friedreich’s Ataxia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inhibition of HDAC and Signal Transduction Pathways Induces Tight Junctions and Promotes Differentiation in p63-Positive Salivary Duct Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. creative-diagnostics.com [creative-diagnostics.com]

spectroscopic analysis of 2-(p-aminobenzamido)pyridine derivatives

An In-depth Technical Guide to the Spectroscopic Analysis of 2-(p-aminobenzamido)pyridine Derivatives

Introduction

Derivatives of this compound represent a significant class of compounds in medicinal chemistry and materials science. These molecules, characterized by a pyridine ring linked to a p-aminobenzamide group, serve as crucial scaffolds in the development of therapeutic agents, including antibacterial, anticancer, and anti-inflammatory drugs.[1][2] The biological efficacy and material properties of these derivatives are intrinsically linked to their precise molecular structure. Therefore, a thorough structural elucidation and characterization are paramount.

This technical guide provides a comprehensive overview of the key spectroscopic techniques employed in the analysis of this compound derivatives. It is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, data interpretation guidelines, and a consolidated summary of quantitative spectral data. The primary methods covered include Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy.

General Synthesis Pathway

The synthesis of this compound derivatives typically involves a multi-step process. A common approach is the amidation reaction between a substituted 2-aminopyridine and a p-aminobenzoyl chloride derivative. The reaction can be generalized as a nucleophilic acyl substitution. An alternative method involves a one-pot, multi-component reaction using key precursors like enaminones.[1][3]

References

CAS number and molecular weight of 2-(p-aminobenzamido)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of 2-(p-aminobenzamido)pyridine, also known by its IUPAC name, N-(pyridin-2-yl)-4-aminobenzamide. This document is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development.

Chemical and Physical Properties

This compound is a chemical compound with the molecular formula C₁₂H₁₁N₃O. Its fundamental properties are summarized in the table below.

| Property | Value |

| CAS Number | 7467-42-7 |

| Molecular Weight | 213.23 g/mol |

| IUPAC Name | N-(pyridin-2-yl)-4-aminobenzamide |

Synthesis of this compound

A general method for the synthesis of N-(pyridin-2-yl)-benzamides can be adapted for the specific synthesis of this compound. This typically involves the reaction of a 2-aminopyridine derivative with a benzoyl derivative. A plausible synthetic route is the amidation reaction between 2-aminopyridine and p-aminobenzoyl chloride.

Experimental Protocol: Synthesis of N-(pyridin-2-yl)-4-aminobenzamide

Materials:

-

2-aminopyridine

-

p-aminobenzoyl chloride

-

Anhydrous dichloromethane (DCM) as solvent

-

Triethylamine (TEA) or other suitable base

-

Magnetic stirrer

-

Round-bottom flask

-

Standard glassware for reaction work-up and purification (e.g., separatory funnel, rotary evaporator, chromatography column)

Procedure:

-

In a clean, dry round-bottom flask, dissolve 2-aminopyridine in anhydrous dichloromethane.

-

Add a stoichiometric equivalent of triethylamine to the solution to act as a base.

-

Slowly add a solution of p-aminobenzoyl chloride in anhydrous dichloromethane to the stirring mixture at room temperature.

-

Allow the reaction to proceed at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is typically washed with a saturated aqueous solution of sodium bicarbonate to remove any unreacted acid chloride and the hydrochloride salt of the base.

-

The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel to yield pure N-(pyridin-2-yl)-4-aminobenzamide.

Potential Biological Activities and Putative Mechanism of Action

While specific biological activity data for this compound is not extensively documented in publicly available literature, the structural motifs present in the molecule, namely the 2-aminopyridine and benzamide moieties, are found in a variety of biologically active compounds. Derivatives of 2-aminopyridine and benzamide have been reported to exhibit a range of activities, including antimicrobial and anticancer properties.

Based on the activities of structurally related compounds, a putative mechanism of action for this compound could involve the inhibition of key cellular pathways. For instance, some benzamide derivatives are known to act as histone deacetylase (HDAC) inhibitors, which play a crucial role in the epigenetic regulation of gene expression and are a target for cancer therapy.

The following diagram illustrates a hypothetical signaling pathway that could be modulated by this compound, leading to an anti-tumor response. It is important to note that this is a putative pathway based on the activities of related compounds and requires experimental validation for this specific molecule.

Conclusion

This technical guide provides essential information on this compound, including its chemical properties and a detailed protocol for its synthesis. While direct experimental data on its biological activity is limited, the presence of pharmacologically relevant moieties suggests that this compound could be a valuable candidate for further investigation in drug discovery programs, particularly in the areas of oncology and infectious diseases. The proposed putative mechanism of action provides a starting point for hypothesis-driven research to elucidate its biological function. Further experimental studies are warranted to fully characterize the biological profile of this compound.

The Enduring Legacy of 2-Aminopyridine: From a Century-Old Reaction to Modern Therapeutics

An In-depth Technical Guide on the Discovery, Synthesis, and Application of 2-Aminopyridine Compounds for Researchers, Scientists, and Drug Development Professionals.

Introduction

The 2-aminopyridine scaffold is a cornerstone in medicinal chemistry and materials science, prized for its unique electronic properties and versatile reactivity. Since its initial discovery, this simple heterocyclic amine has become a key building block in a vast array of pharmaceuticals, agrochemicals, and functional materials. This technical guide provides a comprehensive overview of the discovery, historical development, and modern synthetic methodologies for 2-aminopyridine and its derivatives. It further delves into the mechanisms of action of prominent drugs containing this vital pharmacophore, offering detailed experimental protocols and quantitative data to support researchers in their scientific endeavors.

Discovery and Historical Context: The Chichibabin Reaction

The journey of 2-aminopyridine began in 1914 with the pioneering work of Russian chemist Aleksei Chichibabin.[1] He discovered a novel method for the direct amination of pyridine by reacting it with sodium amide in an inert solvent, a transformation now famously known as the Chichibabin reaction.[1][2][3] This groundbreaking discovery provided the first direct route to 2-aminopyridine, which was previously challenging to synthesize.

The reaction proceeds via a nucleophilic addition-elimination mechanism. The highly nucleophilic amide anion (NH₂⁻) attacks the electron-deficient C2 position of the pyridine ring, forming a σ-adduct (a Meisenheimer-like intermediate). Aromaticity is then restored by the elimination of a hydride ion (H⁻), which subsequently reacts with an acidic proton source in the workup to liberate hydrogen gas and form the sodium salt of 2-aminopyridine.[2][4]

Classical Chichibabin Reaction Conditions and Early Data

Early investigations of the Chichibabin reaction typically involved high temperatures (100–130°C) in anhydrous, high-boiling point solvents such as xylene, toluene, or N,N-dimethylaniline.[4][5] The reaction yields were often moderate to good, depending on the substrate and reaction conditions.

Table 1: Early Reported Yields for the Chichibabin Reaction

| Pyridine Derivative | Reaction Conditions | Product | Yield (%) | Reference |

| Pyridine | NaNH₂ in N,N-dimethylaniline, reflux | 2-Aminopyridine | ~70-80 | [5] |

| α-Picoline (2-Methylpyridine) | NaNH₂ in toluene, elevated temp. | 2-Amino-6-methylpyridine | ~60 | [5] |

| 4-tert-Butylpyridine | NaNH₂ in xylene, atmospheric pressure | 2-Amino-4-tert-butylpyridine | 11 | [1][6] |

| 4-tert-Butylpyridine | NaNH₂ in xylene, 350 psi N₂ pressure | 2-Amino-4-tert-butylpyridine | 74 | [1][6] |

Note: Yields are approximate and can vary based on specific experimental conditions.

A significant side reaction in the Chichibabin amination is dimerization, particularly with substituted pyridines.[1][6]

Modern Synthetic Methodologies

While the Chichibabin reaction remains a fundamental method for the synthesis of 2-aminopyridines, its harsh conditions have prompted the development of milder and more versatile synthetic routes. These modern methods offer greater functional group tolerance and regioselectivity.

Synthesis from Pyridine N-Oxides

A popular modern approach involves the use of pyridine N-oxides as starting materials. The N-oxide functionality activates the pyridine ring for nucleophilic attack at the C2 position. This method offers a high degree of regioselectivity and can be performed under milder conditions than the classical Chichibabin reaction.[7][8][9][10][11][12]

Table 2: Synthesis of 2-Aminopyridines from Pyridine N-Oxides

| Pyridine N-Oxide Substrate | Reagents | Product | Yield (%) | Reference |

| Pyridine N-oxide | Benzyl isocyanide, TMSOTf, then HCl/THF | 2-(Benzylamino)pyridine | 84 | [7][8] |

| 4-Chloropyridine N-oxide | 4-Chlorophenyl isocyanide, TMSOTf, then HCl/THF | 2-(4-Chlorophenylamino)-4-chloropyridine | 78 | [7] |

| 3-Cyanopyridine N-oxide | 4-Chlorophenyl isocyanide, TMSOTf, then HCl/THF | 2-(4-Chlorophenylamino)-3-cyanopyridine | 74 | [7] |

Transition Metal-Catalyzed Amination

Palladium- and copper-catalyzed cross-coupling reactions have emerged as powerful tools for the synthesis of 2-aminopyridines from 2-halopyridines.

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is highly effective for the formation of C-N bonds. This method is compatible with a wide range of amines and 2-halopyridines, including the less reactive 2-chloropyridines.[13][14][15]

Table 3: Buchwald-Hartwig Amination of 2-Halopyridines

| 2-Halopyridine | Amine | Catalyst/Ligand | Base | Product | Yield (%) | Reference |

| 2-Bromopyridine | Aniline | Pd(OAc)₂ / Xantphos | NaOtBu | 2-(Phenylamino)pyridine | 95 | [14] |

| 2-Chloropyridine | Morpholine | Pd₂(dba)₃ / RuPhos | NaOtBu | 2-Morpholinopyridine | 92 | [13] |

| 2,4-Dichloropyridine | Aniline | Pd(OAc)₂ / Xantphos | NaOtBu | 4-Chloro-N-phenylpyridin-2-amine | 90 | [3] |

Copper-catalyzed amination, often referred to as the Ullmann condensation, provides a cost-effective alternative to palladium catalysis. Recent advancements have led to milder reaction conditions and broader substrate scope.[16][17][18]

Table 4: Copper-Catalyzed Amination of 2-Halopyridines

| 2-Halopyridine | Amine | Catalyst/Ligand | Base | Product | Yield (%) | Reference |

| 2-Bromopyridine | n-Octylamine | CuI / 2-isobutyrylcyclohexanone | K₂CO₃ | N-octylpyridin-2-amine | 90 | [16] |

| 2-Iodopyridine | Adamantan-1-amine | CuI / 2-isobutyrylcyclohexanone | K₂CO₃ | N-(Adamantan-1-yl)pyridin-2-amine | 76 | [16] |

| 2-Bromo-5-iodopyridine | Morpholine | CuI / Ethylene glycol | K₃PO₄ | 4-(5-Bromopyridin-2-yl)morpholine | 92 | [17] |

2-Aminopyridine in Drug Development

The 2-aminopyridine moiety is a prominent pharmacophore found in numerous approved drugs, spanning a wide range of therapeutic areas.[13] Its ability to form key hydrogen bonds and participate in various intermolecular interactions makes it a valuable component in drug design.

Piroxicam and Tenoxicam: Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

Piroxicam and Tenoxicam are NSAIDs of the oxicam class that feature a 2-aminopyridine group. They exert their anti-inflammatory, analgesic, and antipyretic effects by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[19][20][21][22][23][24] This inhibition prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[23][25]

References

- 1. Chichibabin reaction - Wikipedia [en.wikipedia.org]

- 2. selleckchem.com [selleckchem.com]

- 3. researchgate.net [researchgate.net]

- 4. chemrxiv.org [chemrxiv.org]

- 5. EP0098684A2 - Modified chichibabin reaction, and novel pyridine derivatives - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What is the mechanism of Tripelennamine Hydrochloride? [synapse.patsnap.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. 2-Aminopyridines via reaction of pyridine N-oxides and activated isocyanides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]

- 13. benchchem.com [benchchem.com]

- 14. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Copper-catalyzed selective C–N bond formation with 2-amino, 2-hydroxy and 2-bromo-5-halopyridine - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08482J [pubs.rsc.org]

- 18. researchgate.net [researchgate.net]

- 19. What is the mechanism of Tenoxicam? [synapse.patsnap.com]

- 20. Tenoxicam | C13H11N3O4S2 | CID 54677971 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. youtube.com [youtube.com]

- 22. nbinno.com [nbinno.com]

- 23. What is the mechanism of Piroxicam? [synapse.patsnap.com]

- 24. Pharmacological and biochemical activities of tenoxicam (Ro 12-0068), a new non-steroidal anti-inflammatory drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility and Stability of 2-(p-aminobenzamido)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of the chemical compound 2-(p-aminobenzamido)pyridine, also known as N-(pyridin-2-yl)-4-aminobenzamide. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide focuses on providing a framework for its characterization. It includes known qualitative information, detailed experimental protocols for determining its physicochemical properties, and a discussion of its expected stability based on its chemical structure.

Physicochemical Properties

General physicochemical properties of this compound are summarized below. It is important to note that quantitative experimental data is sparse, and much of the information is based on the properties of structurally related compounds.

| Property | Data | Source |

| IUPAC Name | N-(pyridin-2-yl)-4-aminobenzamide | N/A |

| Molecular Formula | C₁₂H₁₁N₃O | N/A |

| Molecular Weight | 213.24 g/mol | N/A |

| Appearance | Likely a solid at room temperature | Inferred from related compounds |

| Solubility (Qualitative) | Expected to be soluble in polar solvents like water and ethanol, and insoluble in non-polar solvents. | General chemical principles |

| Stability (Qualitative) | Expected to be stable under normal laboratory conditions. May degrade under extreme pH or temperature. | General chemical principles |

| pKa (Predicted) | Not available | N/A |

| LogP (Predicted) | Not available | N/A |

Solubility Determination

The solubility of a compound is a critical parameter in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. Both kinetic and thermodynamic solubility are important to assess.

Experimental Protocols

2.1.1. Kinetic Solubility Assay

Kinetic solubility is the concentration of a compound in solution at the point of precipitation from a supersaturated solution, typically generated by adding a concentrated DMSO stock to an aqueous buffer. It is a high-throughput method often used in early drug discovery.

Protocol: Nephelometric Kinetic Solubility Assay

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations.

-

Addition to Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO solution to a corresponding well of a 96-well clear bottom plate containing a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Incubation: The plate is shaken for a defined period (e.g., 2 hours) at a constant temperature (e.g., 25°C).

-

Measurement: The turbidity of each well is measured using a nephelometer, which detects light scattering caused by precipitated particles.

-

Data Analysis: The kinetic solubility is determined as the concentration at which a significant increase in light scattering is observed compared to a blank control.

2.1.2. Thermodynamic Solubility Assay

Thermodynamic (or equilibrium) solubility is the concentration of a compound in a saturated solution in equilibrium with its solid phase. It represents the true solubility of the compound.

Protocol: Shake-Flask Method for Thermodynamic Solubility

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials containing different aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) to cover the physiological pH range.

-

Equilibration: The vials are sealed and agitated in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

-

Phase Separation: After equilibration, the undissolved solid is separated from the solution by centrifugation or filtration. Care must be taken to avoid further dissolution or precipitation during this step.

-

Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Data Analysis: The thermodynamic solubility is reported as the average concentration from replicate measurements for each buffer condition.

Experimental Workflow Diagrams

Kinetic Solubility Assay Workflow

Thermodynamic Solubility Assay Workflow

Stability Assessment

Evaluating the stability of a new chemical entity is a mandatory step in drug development to ensure its quality, safety, and efficacy over its shelf life. Forced degradation studies are performed to identify potential degradation products and pathways.

Experimental Protocol: Forced Degradation Study

Forced degradation studies involve exposing the compound to stress conditions more severe than accelerated stability testing. The goal is to achieve 5-20% degradation to ensure that the analytical method is stability-indicating.

Protocol: Forced Degradation of this compound

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60°C for a specified period (e.g., 2, 6, 24 hours).

-

Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and keep at room temperature for a specified period.

-

Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide (H₂O₂) at room temperature.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 70°C) in an oven.

-

Photostability: Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

-

Sample Analysis: At each time point, withdraw an aliquot of the stressed sample, neutralize if necessary, and dilute to a suitable concentration. Analyze the sample using a stability-indicating HPLC method.

-

Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control. Identify and quantify the degradation products and calculate the percentage of degradation of the parent compound.

Expected Degradation Pathways

Based on the chemical structure of this compound, which contains an amide linkage, a primary aromatic amine, and a pyridine ring, the following degradation pathways can be anticipated:

-

Hydrolysis: The amide bond is susceptible to both acid and base-catalyzed hydrolysis, which would cleave the molecule into p-aminobenzoic acid and 2-aminopyridine.

-

Oxidation: The primary aromatic amine is prone to oxidation, which could lead to the formation of colored degradation products. The pyridine ring is generally more resistant to oxidation but can be oxidized under harsh conditions.

-

Photodegradation: Aromatic compounds and those with amine functionalities can be sensitive to light, potentially leading to complex degradation pathways.

Experimental Workflow Diagram

Quantum Chemical Calculations for 2-Aminopyridine Derivatives: A Technical Guide for Drug Development Professionals

An in-depth exploration of the computational methodologies and applications of quantum chemical calculations in the research and development of 2-aminopyridine-based therapeutic agents.

The 2-aminopyridine scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of biologically active molecules.[1][2][3][4] Its unique structural and electronic properties make it an ideal starting point for the design of novel drugs targeting a range of diseases, including cancer and bacterial infections.[1][5][6][7][8] Quantum chemical calculations have emerged as an indispensable tool in understanding the intricacies of these derivatives at the molecular level, thereby accelerating the drug discovery process. This guide provides a comprehensive overview of the theoretical background, experimental protocols, and practical applications of these computational methods for researchers, scientists, and drug development professionals.

Core Computational Methodologies

A variety of quantum chemical methods are employed to elucidate the structural, electronic, and spectroscopic properties of 2-aminopyridine derivatives. Density Functional Theory (DFT) is a prominently used method, often with the B3LYP functional, for its balance of accuracy and computational efficiency.[9][10] The choice of basis set is crucial for obtaining reliable results, with Pople-style basis sets such as 6-31G(d,p) and 6-311++G(d,p) being commonly utilized.[11][12][13] For more computationally demanding calculations or to achieve higher accuracy, methods like Møller-Plesset perturbation theory (MP2) can also be employed.[14]

Experimental Protocols: A Step-by-Step Computational Workflow

The computational analysis of a 2-aminopyridine derivative typically follows a structured workflow. The following provides a generalized protocol:

-

Molecular Structure Input and Optimization:

-

The initial 3D structure of the 2-aminopyridine derivative is constructed using molecular modeling software.

-

Geometry optimization is performed to find the most stable conformation of the molecule at the minimum potential energy. This is a critical step to ensure that subsequent calculations are performed on a realistic molecular structure.

-

Typical Software: Gaussian, GAMESS, ORCA.

-

Example Method: DFT with B3LYP functional and 6-311++G(d,p) basis set.[12]

-

-

Vibrational Frequency Analysis:

-

Following optimization, vibrational frequencies are calculated to confirm that the structure is a true minimum (no imaginary frequencies) and to predict the infrared (IR) and Raman spectra.

-

Calculated frequencies are often scaled by a factor (e.g., 0.967 for B3LYP/6-311++G(d,p)) to better match experimental data due to the harmonic approximation and basis set limitations.[10]

-

Application: Comparison with experimental FT-IR and FT-Raman spectra aids in the structural confirmation of newly synthesized compounds.[11][15][16]

-

-

Electronic Properties and Frontier Molecular Orbitals (FMOs):

-

The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated.

-

The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity, stability, and electronic excitation properties.[9][17] A smaller gap suggests higher reactivity.

-

Method: Typically calculated at the same level of theory as the geometry optimization.

-

-

Molecular Electrostatic Potential (MEP) and Charge Distribution:

-

MEP maps are generated to visualize the charge distribution and identify electrophilic and nucleophilic sites.

-

Mulliken and Natural Bond Orbital (NBO) population analyses are performed to quantify the atomic charges.[18][19][20] This information is crucial for understanding intermolecular interactions.

-

-

Molecular Docking:

-

To investigate the potential of a derivative as a drug candidate, molecular docking simulations are performed.

-

The optimized structure of the derivative is docked into the active site of a target protein to predict its binding affinity and interaction mode.[5][21]

-

Software: AutoDock, MOE (Molecular Operating Environment).[1]

-

Data Presentation: Quantitative Insights into 2-Aminopyridine Derivatives

The following tables summarize key quantitative data obtained from quantum chemical calculations and experimental studies on various 2-aminopyridine derivatives.

Table 1: Vibrational Frequencies of 2-Amino-5-chloropyridine

| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Calculated (B3LYP/6-311+G(2df,2p)) (cm⁻¹) |

| NH₂ Asymmetric Stretch | 3442 | 3445 | 3583 |

| NH₂ Symmetric Stretch | 3300 | 3305 | 3471 |

| NH₂ Scissoring | 1628 | 1630 | 1615 |

| C-Cl Stretch | 710 | 712 | 705 |

Data sourced from vibrational analysis studies.[11]

Table 2: Frontier Molecular Orbital Energies and Energy Gaps

| Derivative | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Reference |

| 2-Aminopyridine | -6.02 | -0.54 | 5.48 | Theoretical Study |

| 2-Amino-5-chloropyridine | -6.25 | -1.01 | 5.24 | [12] |

| Quinoline (Benzo[b]pyridine) | -6.646 | -1.816 | 4.83 | [9] |

Table 3: Molecular Docking Scores of 2-Aminopyridine Derivatives Against Bacterial Targets

| Derivative ID | Target Protein | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues |

| Compound 2c | S. aureus DNA gyrase | 4URM | -6.52 | Not specified |

| Compound 2c | B. subtilis DNA gyrase | 2RHL | -6.21 | Not specified |

| Compound 2c | E. coli DNA gyrase | 4PRV | -6.00 | Not specified |

Data from a study on the antibacterial activity of 2-aminopyridine derivatives.[22]

Mandatory Visualization

The following diagrams illustrate key workflows and conceptual relationships in the computational study of 2-aminopyridine derivatives.

Caption: A generalized workflow for the computational study of 2-aminopyridine derivatives.

Caption: The iterative cycle of computational chemistry in drug discovery with 2-aminopyridines.

References

- 1. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. benthamdirect.com [benthamdirect.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. scirp.org [scirp.org]

- 10. A density functional theory study of a series of symmetric dibenzylideneacetone analogues as potential chemical UV-filters - PMC [pmc.ncbi.nlm.nih.gov]

- 11. FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2-amino-5-chloropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Experimental (FT-IR and FT-Raman spectra) and Theoretical (Ab initio/HF, DFT/B3LYP) Study of 2-Amino-5-Chloropyridine and 2-Amino-6-Chloropyridine | Semantic Scholar [semanticscholar.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. Vibrational spectra and normal co-ordinate analysis of 2-aminopyridine and 2-amino picoline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. m.youtube.com [m.youtube.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. benchchem.com [benchchem.com]

- 22. researchgate.net [researchgate.net]

A Technical Guide to the Synthesis of Novel 2-Aminopyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of modern synthetic methodologies for novel 2-aminopyridine derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery.[1][2][3] 2-Aminopyridines serve as crucial precursors for a variety of bioactive molecules and are integral components of several approved drugs.[4][5] This document details key synthetic strategies, presents comparative data for various methods, and offers detailed experimental protocols for the synthesis of these important compounds.

Introduction to 2-Aminopyridine Derivatives

2-Aminopyridine and its derivatives are foundational scaffolds in the development of pharmaceuticals, exhibiting a wide range of biological activities, including antibacterial, anticancer, anti-inflammatory, and inhibitory activities against various enzymes.[1][6][7] Their utility also extends to being versatile intermediates in the synthesis of more complex heterocyclic systems, such as imidazo[1,2-a]pyridines.[2] The development of efficient and diverse synthetic routes to access novel 2-aminopyridine analogs is therefore a critical endeavor in modern organic and medicinal chemistry.

Key Synthetic Strategies

The synthesis of 2-aminopyridine derivatives can be broadly categorized into several key strategies, each with its own advantages and limitations. These include classical methods like the Chichibabin reaction, as well as more contemporary approaches such as multi-component reactions (MCRs) and transition metal-catalyzed cross-coupling reactions.[8][9]

2.1. Multi-Component Reactions (MCRs)

MCRs offer a powerful and efficient approach to the synthesis of complex molecules like 2-aminopyridine derivatives in a single step from three or more starting materials.[6][10] This strategy is characterized by high atom economy, procedural simplicity, and the ability to rapidly generate libraries of compounds for biological screening.[6][11] A common MCR approach for 2-aminopyridines involves the condensation of a ketone, an active methylene nitrile (like malononitrile), and an amine.

2.2. Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal catalysis, particularly using palladium and rhodium, has enabled the synthesis of a wide array of functionalized N-aryl-2-aminopyridines.[8] These methods often involve the C-H activation of N-aryl-2-aminopyridines followed by coupling with various partners such as alkynes, allowing for the construction of complex fused heterocyclic systems.[8] The Buchwald-Hartwig amination is another powerful palladium-catalyzed method for the synthesis of 2-aminopyridines via the coupling of 2-halopyridines with amines.[12]

2.3. Catalyst-Free and Alternative Syntheses

Recent research has also focused on developing milder and more environmentally benign synthetic methods that avoid the use of metal catalysts. These can include reactions under solvent-free conditions or the use of readily available starting materials and reagents.[6][12] One such method involves a two-step synthesis from 2-mercaptopyridine, which proceeds under mild, catalyst-free conditions.[12]

Comparative Data on Synthetic Methodologies

The following tables summarize quantitative data from various reported syntheses of 2-aminopyridine derivatives, allowing for a comparison of different methodologies.

Table 1: Multi-Component Synthesis of 2-Amino-3-cyanopyridine Derivatives [6][13]

| Entry | Enaminone | Primary Amine | Product | Yield (%) |

| 1 | 3-(Dimethylamino)-1-phenylprop-2-en-1-one | Benzylamine | 2-(Benzylamino)-4-phenyl-3-cyanopyridine | 85 |

| 2 | 3-(Dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one | Benzylamine | 2-(Benzylamino)-4-(4-methoxyphenyl)-3-cyanopyridine | 82 |

| 3 | 3-(Dimethylamino)-1-phenylprop-2-en-1-one | Phenethylamine | 2-(Phenethylamino)-4-phenyl-3-cyanopyridine | 88 |

| 4 | 3-(Dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one | Phenethylamine | 2-(Phenethylamino)-4-(4-methoxyphenyl)-3-cyanopyridine | 80 |

Table 2: Catalyst-Free Synthesis of 2-Aminopyridines from a Dihydrothiazolopyridinium Salt [12]

| Entry | Amine | Reaction Conditions | Product | Yield (%) |

| 1 | Morpholine | Neat, 50 °C, 48 h | 2-Morpholinopyridine | 80 |

| 2 | Piperidine | Neat, 50 °C, 48 h | 2-(Piperidin-1-yl)pyridine | 78 |

| 3 | Pyrrolidine | Neat, 50 °C, 48 h | 2-(Pyrrolidin-1-yl)pyridine | 75 |

| 4 | Aniline | DMSO, 50 °C, 48 h | N-Phenylpyridin-2-amine | 65 |

Experimental Protocols

This section provides detailed experimental procedures for key synthetic methodologies.

4.1. General Procedure for the Multi-Component Synthesis of 2-Amino-3-cyanopyridine Derivatives [6]

A mixture of the enaminone (1 mmol), malononitrile (1 mmol), and the primary amine (1 mmol) is heated under solvent-free conditions at 80 °C for a specified time (typically 1-2 hours). The reaction progress is monitored by Thin Layer Chromatography (TDC). Upon completion, the reaction mixture is cooled to room temperature, and the resulting solid is washed with ethanol to afford the pure product. The chemical structures are typically confirmed using spectroscopic techniques such as FTIR, ¹H NMR, and ¹³C NMR.[6]

4.2. General Procedure for the Two-Step Synthesis of 2-Aminopyridines from 2-Mercaptopyridine [12]

-

Step 1: Synthesis of the Dihydrothiazolopyridinium Salt 2-Mercaptopyridine is reacted with 1,2-dibromoethane to afford the cyclic dihydrothiazolopyridinium salt.

-

Step 2: Synthesis of 2-Aminopyridines To a solution of the dihydrothiazolopyridinium salt (1.38 mmol) in DMSO (5 mL) at room temperature, the desired amine (4.8 mmol) is added in one portion. The reaction mixture is then warmed to 50 °C and stirred for 48 hours. After cooling to room temperature, the mixture is diluted with water (20 mL) and 0.5 M aqueous NaOH (5 mL). The resulting solution is extracted with diethyl ether (5 times). The combined organic extracts are washed with brine and dried over anhydrous Na₂SO₄. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to yield the desired 2-aminopyridine derivative.[12]

Visualizing Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the workflows and mechanisms of the described synthetic methodologies.

References

- 1. researchgate.net [researchgate.net]

- 2. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. 2-Aminopyridine - Wikipedia [en.wikipedia.org]

- 6. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis and biological evaluation of 2-aminopyridine derivatives as USP7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Transition metal-catalyzed cross-coupling reactions of N -aryl-2-aminopyridines - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08384A [pubs.rsc.org]

- 9. innospk.com [innospk.com]

- 10. researchgate.net [researchgate.net]

- 11. A Novel Synthesis of 2-Aminopyrroles Using a Three-Component Reaction [organic-chemistry.org]

- 12. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

structural characterization of N-pyridinyl p-aminobenzoic acid

An In-depth Technical Guide on the Structural Characterization of N-pyridinyl p-Aminobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the , a molecule of interest in medicinal chemistry and materials science. The document outlines the key analytical techniques employed to elucidate its three-dimensional structure, spectroscopic fingerprint, and molecular formula. Detailed experimental protocols are provided alongside structured data for clarity and reproducibility.

Introduction

N-pyridinyl p-aminobenzoic acid is a derivative of p-aminobenzoic acid (PABA), a well-known biosynthetic intermediate. The introduction of a pyridinyl group can significantly alter the molecule's physicochemical properties, such as its solubility, crystal packing, and potential for intermolecular interactions like hydrogen bonding. These characteristics are critical for drug design and the development of novel materials. Accurate structural characterization is the foundation for understanding its structure-activity relationship (SAR) and potential applications. This guide details the primary methods for this characterization: single-crystal X-ray diffraction, Nuclear Magnetic Resonance (NMR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS).

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[1][2][3] This technique provides detailed information on bond lengths, bond angles, and the overall molecular conformation, as well as how molecules pack together in the crystal lattice.

Data Presentation: Crystallographic Parameters

While specific crystallographic data for N-pyridinyl p-aminobenzoic acid is not publicly available, the following table presents data for a closely related structure, Pyridin-4-ylmethyl 4-aminobenzoate, and various polymorphs of the parent p-aminobenzoic acid (PABA) to provide representative values.[4][5][6]

| Parameter | Pyridin-4-ylmethyl 4-aminobenzoate[4] | p-Aminobenzoic Acid (α-form)[6] | p-Aminobenzoic Acid (β-form)[6] |

| Chemical Formula | C₁₃H₁₂N₂O₂ | C₇H₇NO₂ | C₇H₇NO₂ |

| Crystal System | Orthorhombic | Monoclinic | Monoclinic |

| Space Group | Pna2₁ | P2₁/n | P2₁/n |

| a (Å) | 11.1735(16) | 18.562 | 6.243 |

| b (Å) | 8.3548(13) | 3.732 | 8.457 |

| c (Å) | 12.3831(17) | 18.568 | 12.365 |

| α (°) ** | 90 | 90 | 90 |

| β (°) | 90 | 90.0 | 90.0 |

| γ (°) | 90 | 90 | 90 |

| Volume (ų) ** | 1156.0(3) | - | - |

| Z (molecules/unit cell) | 4 | 2 | 1 |

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of a crystal structure involves three fundamental steps: crystal growth, data collection, and structure solution/refinement.[1][7]

-

Crystal Growth:

-

High-purity N-pyridinyl p-aminobenzoic acid is required. The compound should be dissolved in a suitable solvent or solvent mixture in which it is moderately soluble.[8]

-

Slow evaporation is a common technique. A nearly saturated solution is prepared, filtered to remove dust particles, and left in a vibration-free environment, allowing the solvent to evaporate slowly over several days to weeks.[8]

-

Alternatively, liquid diffusion can be employed, where a precipitant is carefully layered over a solution of the compound, inducing slow crystallization at the interface.[8]

-

The goal is to obtain a single crystal of adequate size (typically >0.1 mm in all dimensions) and quality, free from significant defects.[1]

-

-

Data Collection:

-

A suitable single crystal is mounted on a goniometer head.

-

The crystal is placed in an intense, monochromatic X-ray beam using a diffractometer.

-

The crystal is cooled, typically to around 100 K, to minimize thermal vibrations of the atoms.

-

The diffractometer rotates the crystal while exposing it to X-rays, and a detector records the intensities and positions of the diffracted beams.

-

-

Structure Solution and Refinement:

-

The diffraction data is processed to yield a set of reflection intensities.

-

The crystal system and space group are determined from the diffraction pattern's symmetry.

-

Initial atomic positions are determined using direct methods or Patterson methods.[1]

-

The structural model is then refined against the experimental data, adjusting atomic positions and thermal parameters to achieve the best fit between the calculated and observed diffraction patterns.

-

Visualization: X-ray Crystallography Workflow

Caption: A flowchart illustrating the major stages of single-crystal X-ray structure determination.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atoms (primarily ¹H and ¹³C) within a molecule.[9] It is used to confirm the molecular structure, identify the number and types of protons and carbons, and understand connectivity.

Data Presentation: Representative NMR Data

The following table shows representative chemical shifts for key functional groups found in N-pyridinyl p-aminobenzoic acid, based on data for related compounds.[10] Actual values will depend on the specific isomer and experimental conditions.

| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) |

| ¹H | Aromatic (Benzoic Ring) | 6.5 - 8.5 |

| ¹H | Aromatic (Pyridine Ring) | 7.0 - 9.0 |

| ¹H | Amine (N-H) | 5.0 - 9.0 (broad) |

| ¹H | Carboxylic Acid (O-H) | 10.0 - 13.0 (broad) |

| ¹³C | Aromatic (C) | 110 - 155 |

| ¹³C | Aromatic (C-N) | 140 - 160 |

| ¹³C | Aromatic (C-COOH) | 120 - 135 |

| ¹³C | Carboxylic Acid (C=O) | 165 - 180 |

Experimental Protocol: ¹H and ¹³C NMR

-

-

For a standard ¹H NMR spectrum, dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃).[11] For ¹³C NMR, a more concentrated sample (50-100 mg) is often required.[11]

-

The sample should be fully dissolved. If particulates are present, the solution should be filtered through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[11][12]

-

An internal standard, such as tetramethylsilane (TMS), may be added for precise chemical shift referencing.[11]

-

-

Data Acquisition: [13]

-

The NMR tube is placed in the spectrometer's magnet.

-

The magnetic field is optimized through a process called shimming to ensure homogeneity.[13]

-

For ¹H NMR, a series of radiofrequency pulses are applied, and the resulting signal (Free Induction Decay, FID) is recorded. Acquisition is typically fast (a few minutes).

-

For ¹³C NMR, due to the low natural abundance of the ¹³C isotope, many more scans are required, and the experiment can take from 20 minutes to several hours.[11]

-

-

Data Processing:

-

The FID is converted into a spectrum using a Fourier Transform (FT).

-

The spectrum is phased, baseline corrected, and referenced to the solvent or internal standard peak.

-

Integration of the ¹H signals provides the relative ratio of protons in different environments.

-

High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful technique used to determine the elemental composition of a molecule by measuring its mass with very high accuracy (typically to four or five decimal places).[14][15] This allows for the unambiguous determination of the molecular formula.

Data Presentation: Molecular Mass Data

| Parameter | Value for N-pyridinyl p-aminobenzoic acid |

| Chemical Formula | C₁₂H₁₀N₂O₂ |

| Nominal Mass | 214 Da |

| Monoisotopic Mass (Exact) | 214.0742 Da |

| Expected HRMS Result [M+H]⁺ | 214.0742 + 1.0078 = 215.0820 Da |

Experimental Protocol: HRMS Analysis

The fundamental process involves ionization, mass analysis, and detection.[14][15]

-

Sample Introduction and Ionization:

-

A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol, acetonitrile).

-

The solution is introduced into the mass spectrometer.

-

An ionization technique, such as Electrospray Ionization (ESI), is used to convert the neutral molecules into ions in the gas phase with minimal fragmentation.

-

-

Mass Analysis:

-

Detection and Data Analysis:

-

An ion detector records the arrival of the separated ions.

-

The instrument's software calculates the precise m/z values.

-

This experimental mass is compared to the theoretical masses of possible elemental formulas to confirm the molecular formula of the compound.[17]

-

Visualization: HRMS Analysis Workflow

Caption: A simplified schematic of the process flow in a typical HRMS experiment.